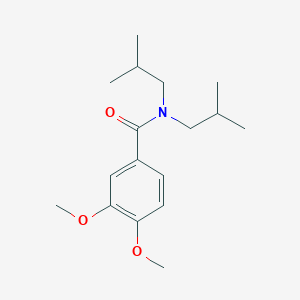![molecular formula C12H6FN5O B262242 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B262242.png)
7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole, also known as FPTQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is not fully understood, but it is believed to interact with various cellular targets, such as DNA, RNA, and proteins. 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to inhibit bacterial and fungal growth by disrupting their cell membranes and metabolic pathways.
Biochemical and Physiological Effects
7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can induce oxidative stress, DNA damage, and mitochondrial dysfunction in cancer cells. It has also been shown to modulate the activity of various enzymes, such as acetylcholinesterase and tyrosinase. In vivo studies have demonstrated that 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can reduce tumor growth and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and modify, making it a versatile compound for various applications. However, 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole also has some limitations, such as its potential toxicity and low aqueous solubility, which can limit its use in certain experiments.
Orientations Futures
Several future directions for 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole research include the development of more efficient synthesis methods, the identification of new targets and mechanisms of action, and the optimization of its pharmacokinetic properties. 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can also be used as a starting point for the synthesis of novel compounds with enhanced biological activities and selectivity. Additionally, 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole can be utilized as a tool for studying the structure-activity relationships of various compounds and their interactions with biological targets.
Conclusion
In conclusion, 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to improve its yield and purity, making it a viable compound for scientific research applications. 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been extensively studied for its potential applications in medicinal chemistry, material science, and biochemistry. Its mechanism of action is not fully understood, but it is believed to interact with various cellular targets. 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, such as its potential toxicity and low aqueous solubility. Several future directions for 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole research include the development of more efficient synthesis methods and the identification of new targets and mechanisms of action.
Méthodes De Synthèse
The synthesis of 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole involves the reaction of 4-fluoroaniline with 2-nitrobenzaldehyde in the presence of potassium carbonate and acetic acid to form 4-(4-fluorophenyl)-3-nitrobenzaldehyde. This intermediate is then reacted with 5-aminobenzoxadiazole in the presence of sodium hydride and DMF to yield 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole. The synthesis of 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been optimized to improve its yield and purity, making it a viable compound for scientific research applications.
Applications De Recherche Scientifique
7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been investigated for its antitumor, antibacterial, and antifungal activities. In material science, 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and liquid crystals. In biochemistry, 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been utilized as a tool for studying protein-ligand interactions and enzyme kinetics.
Propriétés
Nom du produit |
7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole |
|---|---|
Formule moléculaire |
C12H6FN5O |
Poids moléculaire |
255.21 g/mol |
Nom IUPAC |
7-(4-fluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C12H6FN5O/c13-7-1-3-8(4-2-7)18-14-9-5-6-10-12(11(9)15-18)17-19-16-10/h1-6H |
Clé InChI |
XAMLCIPQWRYVRM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2N=C3C=CC4=NON=C4C3=N2)F |
SMILES canonique |
C1=CC(=CC=C1N2N=C3C=CC4=NON=C4C3=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)


![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)




![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)


